molecular formula C19H16F2N2O4S B2416396 (6-fluoro-4-(2-fluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone CAS No. 1251568-41-8

(6-fluoro-4-(2-fluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone

Cat. No. B2416396
CAS RN: 1251568-41-8
M. Wt: 406.4
InChI Key: MQGUOZNDWRWRNJ-UHFFFAOYSA-N
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Description

(6-fluoro-4-(2-fluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone is a useful research compound. Its molecular formula is C19H16F2N2O4S and its molecular weight is 406.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Characterization : A study detailed the synthesis and structural exploration of a novel bioactive heterocycle closely related to the query compound. The compound demonstrated antiproliferative activity, and its structure was characterized using various spectroscopic techniques, including IR, 1H NMR, LC-MS, and X-ray diffraction. The molecular structure's stability is attributed to both inter and intra-molecular hydrogen bonds, with detailed Hirshfeld surface analysis to analyze solid-state intermolecular interactions (Benaka Prasad et al., 2018).

  • Crystal Structure and Antitumor Activity : Another related compound was synthesized and its molecular structure was confirmed by single crystal X-ray diffraction. Preliminary biological tests indicated distinct inhibition on the proliferation of various cancer cell lines, highlighting the compound's potential in antitumor applications (Tang & Fu, 2018).

Antioxidant Properties

  • The synthesis of derivatives of a related compound showed significant antioxidant power, comparable to standard antioxidant compounds. The presence of multiple phenolic hydroxyl groups was linked to the compound's potent antioxidant and radical scavenging activities, indicating its potential for therapeutic applications due to these properties (Çetinkaya et al., 2012).

Molecular Electrostatic Potential and DFT Study

  • A detailed DFT study on related boric acid ester intermediates highlighted the consistency between molecular structures optimized by DFT and those determined by single crystal X-ray diffraction. This study revealed physicochemical properties of the compounds, which could inform further research and development in pharmaceutical chemistry (Huang et al., 2021).

Fluorination Effects on Fluorophores

  • Research into the fluorination of fluorophores, which can enhance their photostability and spectroscopic properties, involved a related compound. This work facilitated access to fluorinated fluorophores, indicating the utility of such compounds in developing novel diagnostic and therapeutic agents due to their improved photophysical properties (Woydziak et al., 2012).

properties

IUPAC Name

[6-fluoro-4-(2-fluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2O4S/c20-13-5-6-17-16(11-13)23(15-4-2-1-3-14(15)21)12-18(28(17,25)26)19(24)22-7-9-27-10-8-22/h1-6,11-12H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGUOZNDWRWRNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-fluoro-4-(2-fluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone

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